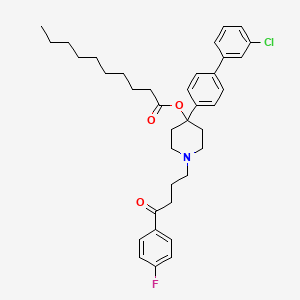

4-Dechloro-4-(3-chlorophenyl)HaloperidolDecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3’-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of biphenyl, piperidine, and decanoate moieties, which contribute to its distinct chemical behavior and potential utility in research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and piperidine intermediates, followed by their coupling and subsequent esterification to introduce the decanoate group. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the coupling and esterification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Análisis De Reacciones Químicas

Types of Reactions

4-(3’-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Aplicaciones Científicas De Investigación

4-(3’-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(3’-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(3’-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl acetate

- 4-(3’-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl butyrate

Uniqueness

Compared to similar compounds, 4-(3’-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate stands out due to its longer decanoate chain, which can influence its solubility, stability, and interaction with molecular targets

Actividad Biológica

4-Dechloro-4-(3-chlorophenyl)HaloperidolDecanoate, also known as Haloperidol Decanoate, is an antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. This compound is a long-acting formulation of haloperidol, which allows for prolonged therapeutic effects with less frequent dosing compared to oral formulations. The biological activity of this compound is closely related to its pharmacokinetics, mechanism of action, and clinical implications.

- Chemical Name : this compound

- CAS Number : 1797131-50-0

- Molecular Formula : C37H45ClFNO3

- Molecular Weight : 606.21 g/mol

Haloperidol Decanoate acts primarily as a dopamine D2 receptor antagonist in the central nervous system. It inhibits dopaminergic transmission, which is believed to be a key factor in alleviating symptoms of psychosis. The compound's efficacy is attributed to its ability to modulate neurotransmitter levels, particularly dopamine, thereby reducing hyperactivity in dopaminergic pathways associated with psychotic symptoms .

Pharmacokinetics

The pharmacokinetics of Haloperidol Decanoate have been studied extensively:

- Absorption : After intramuscular injection, plasma concentrations rise gradually, peaking around six days post-injection.

- Half-life : The half-life is approximately three weeks, allowing for sustained drug levels and reducing the frequency of administration.

- Steady State : Steady state plasma concentrations are typically achieved within two to four months of regular monthly injections .

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 6 days post-injection |

| Half-life | ~3 weeks |

| Steady State Achievement | 2-4 months |

Clinical Efficacy

Clinical studies indicate that Haloperidol Decanoate is effective in managing both acute and chronic psychotic episodes. Its long-acting nature makes it particularly beneficial for patients who may have difficulty adhering to daily oral medication regimens.

Case Studies

-

Case Study 1 :

- Patient Profile : A 45-year-old male diagnosed with schizophrenia.

- Treatment Regimen : Transitioned from oral haloperidol to Haloperidol Decanoate (100 mg monthly).

- Outcome : Significant reduction in psychotic symptoms over six months with improved adherence compared to oral therapy.

- Case Study 2 :

Safety and Side Effects

While Haloperidol Decanoate is effective, it is associated with several potential side effects:

- Extrapyramidal Symptoms (EPS) : These include tremors, rigidity, and bradykinesia.

- Tardive Dyskinesia : A serious condition that can develop after long-term use.

- QT Prolongation : Caution is advised when used with other medications that prolong the QT interval .

Interaction with Other Medications

Haloperidol Decanoate can interact with various drugs:

- Increased Plasma Concentrations : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can lead to elevated haloperidol levels, increasing the risk of adverse effects.

- Decreased Efficacy : Use with CYP3A4 inducers (e.g., carbamazepine) may reduce haloperidol plasma concentrations and efficacy .

Propiedades

IUPAC Name |

[4-[4-(3-chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45ClFNO3/c1-2-3-4-5-6-7-8-14-36(42)43-37(32-19-15-29(16-20-32)31-11-9-12-33(38)28-31)23-26-40(27-24-37)25-10-13-35(41)30-17-21-34(39)22-18-30/h9,11-12,15-22,28H,2-8,10,13-14,23-27H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVLKYOQUAWMSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.